Cas no 86718-07-2 (Ethyl 4-(1H-imidazol-1-YL)benzoate)
Ethyl 4-(1H-imidazol-1-YL)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(1H-imidazol-1-yl)benzoate
- Ethyl 4-(1-Imidazolyl)benzoate
- Benzoicacid, 4-(1H-imidazol-1-yl)-, ethyl ester
- ethyl 4-imidazol-1-ylbenzoate
- Benzoic acid, 4-(1H-imidazol-1-yl)-, ethyl ester
- PubChem22690
- Ethyl4-(1-Imidazolyl)benzoate
- Ethyl 4-(imidazol-1-yl)benzoate
- JXZSKUXJSZZMON-UHFFFAOYSA-N
- ethyl 4(1H-imidazol-1-yl)benzoate
- 6749AJ
- KM2437
- TRA0082270
- SY003600
- 4-(1-Imidazolyl)benzoic acid ethyl ester
- 4-(imidazol-1-yl)benzoic acid ethyl ester
- FT-0
- 4-(IMIDAZOL-1-YL)-BENZOIC ACID ETHYL ESTER
- RARECHEM AL BI 0793
- Ethyl 4-Imidazolylbenzoate
- Ethyl 4-(1H-Imidazol-1-yl)benzoate
- ETHYL 6-IMIDAZOL-1-YLPYRIDINE-3-CARBOXYLATE
- 86718-07-2
- CS-11038
- CS-0151757
- SCHEMBL5800533
- DTXSID10540386
- AKOS015904148
- AC-22876
- MFCD03425368
- Ethyl 4-(1H-imidazol-1-YL)benzoate
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- MDL: MFCD03425368
- Inchi: 1S/C12H12N2O2/c1-2-16-12(15)10-3-5-11(6-4-10)14-8-7-13-9-14/h3-9H,2H2,1H3
- InChI Key: JXZSKUXJSZZMON-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC=C(N2C=NC=C2)C=C1
Computed Properties
- Exact Mass: 216.09000
- Monoisotopic Mass: 216.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1
- XLogP3: 1.9
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 366℃ at 760 mmHg
- Flash Point: 175.2℃
- Refractive Index: 1.574
- PSA: 44.12000
- LogP: 2.04900
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
Ethyl 4-(1H-imidazol-1-YL)benzoate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-(1H-imidazol-1-YL)benzoate Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 4-(1H-imidazol-1-YL)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069004860-25g |
Ethyl 4-(1H-imidazol-1-yl)benzoate |
86718-07-2 | 97% | 25g |
$295.00 | 2023-08-31 | |
| Alichem | A069004860-100g |
Ethyl 4-(1H-imidazol-1-yl)benzoate |
86718-07-2 | 97% | 100g |
$767.35 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850948-5g |
Ethyl 4-(1-Imidazolyl)benzoate |
86718-07-2 | ≥97% | 5g |
898.20 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OI598-5g |
Ethyl 4-(1H-imidazol-1-YL)benzoate |
86718-07-2 | 98% | 5g |
972.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OI598-200mg |
Ethyl 4-(1H-imidazol-1-YL)benzoate |
86718-07-2 | 98% | 200mg |
112.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OI598-1g |
Ethyl 4-(1H-imidazol-1-YL)benzoate |
86718-07-2 | 98% | 1g |
317.0CNY | 2021-08-04 | |
| Chemenu | CM153901-100g |
Ethyl 4-(1H-imidazol-1-yl)benzoate |
86718-07-2 | 97% | 100g |
$697 | 2021-08-05 | |
| TRC | E919928-100mg |
Ethyl 4-(1H-imidazol-1-yl)benzoate |
86718-07-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E919928-250mg |
Ethyl 4-(1H-imidazol-1-yl)benzoate |
86718-07-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | E919928-500mg |
Ethyl 4-(1H-imidazol-1-yl)benzoate |
86718-07-2 | 500mg |
$87.00 | 2023-05-18 |
Ethyl 4-(1H-imidazol-1-YL)benzoate Suppliers
Ethyl 4-(1H-imidazol-1-YL)benzoate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on Ethyl 4-(1H-imidazol-1-YL)benzoate
Ethyl 4-(1H-imidazol-1-YL)benzoate (CAS No. 86718-07-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Ethyl 4-(1H-imidazol-1-YL)benzoate, a compound with the chemical identifier CAS No. 86718-07-2, has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile applications and structural properties. This compound, characterized by its ethyl ester and imidazole moiety attached to a benzoate backbone, represents a fascinating subject of study in medicinal chemistry and drug development.
The structural motif of Ethyl 4-(1H-imidazol-1-YL)benzoate encompasses several key functional groups that contribute to its unique chemical behavior and biological activity. The benzoate moiety is well-known for its presence in numerous pharmacologically active molecules, often contributing to binding affinity and metabolic stability. The imidazole ring, on the other hand, is a common pharmacophore in drug discovery, known for its ability to interact with biological targets such as enzymes and receptors. The ethyl ester group adds an additional layer of functionality, influencing solubility and reactivity.
Recent advancements in the synthesis and application of Ethyl 4-(1H-imidazol-1-YL)benzoate have highlighted its potential in various therapeutic areas. Researchers have been particularly interested in its role as an intermediate in the synthesis of more complex molecules with targeted biological activities. For instance, derivatives of this compound have shown promise in the development of novel antimicrobial agents, where the imidazole ring plays a crucial role in disrupting bacterial cell wall synthesis.
In addition to its antimicrobial potential, Ethyl 4-(1H-imidazol-1-YL)benzoate has been explored for its anti-inflammatory properties. Studies have demonstrated that certain derivatives of this compound can modulate inflammatory pathways by interacting with specific enzymes and receptors. This has opened up new avenues for the development of drugs that could alleviate symptoms associated with chronic inflammatory diseases such as rheumatoid arthritis.
The compound's ability to serve as a scaffold for further chemical modifications has also made it a valuable tool in drug design. By altering the functional groups or introducing additional moieties, researchers can fine-tune the biological activity of Ethyl 4-(1H-imidazol-1-YL)benzoate derivatives to target specific diseases more effectively. This flexibility has led to several innovative approaches in the development of personalized medicine.
From a synthetic chemistry perspective, Ethyl 4-(1H-imidazol-1-YL)benzoate offers a rich ground for exploring new methodologies and techniques. Its synthesis involves multi-step reactions that showcase the expertise of chemists in handling complex molecular architectures. The use of advanced catalytic systems and green chemistry principles has further enhanced the efficiency and sustainability of these synthetic routes.
The pharmacokinetic properties of Ethyl 4-(1H-imidazol-1-YL)benzoate and its derivatives are also areas of active research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic efficacy and safety profiles. Advanced computational models and experimental techniques have been employed to gain insights into these processes, leading to more informed drug design strategies.
In conclusion, Ethyl 4-(1H-imidazol-1-YL)benzoate (CAS No. 86718-07-2) stands as a testament to the ingenuity and innovation within modern chemical and pharmaceutical research. Its unique structural features and versatile applications make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new possibilities, this compound is poised to play an increasingly significant role in addressing some of the most pressing challenges in medicine today.
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